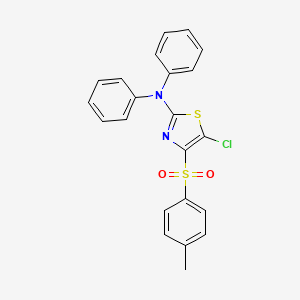

5-chloro-N,N-diphenyl-4-tosylthiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N,N-diphenyl-4-tosylthiazol-2-amine is a chemical compound that has been investigated for various applications. It is also known as 5-CNAC . The molecular formula of this compound is C15H20ClNO4 and it has a molecular weight of 313.777 .

Synthesis Analysis

The synthesis of 5-chloro-N,N-diphenyl-4-tosylthiazol-2-amine or similar compounds often involves complex chemical reactions. For instance, a study reported the synthesis of a series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties via Kabachnik–Fields reaction in the presence of ionic liquid .Molecular Structure Analysis

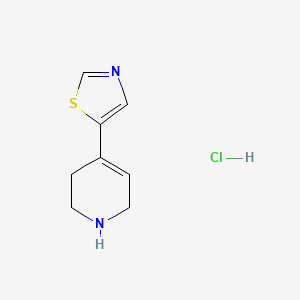

The molecular structure of 5-chloro-N,N-diphenyl-4-tosylthiazol-2-amine is characterized by the presence of a thiazole ring, which is a type of heterocyclic compound. The rotations of the phenyl rings in the range of 37–40 from the amine plane have been observed .Applications De Recherche Scientifique

Corrosion Inhibition

Thiazole derivatives have been investigated for their potential as corrosion inhibitors for metals. For instance, Kaya et al. (2016) performed quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives to predict their performances as corrosion inhibitors of iron. Their theoretical findings were in good agreement with experimental results, suggesting that such compounds effectively protect metals from corrosion (Kaya et al., 2016).

Synthetic Chemistry

The synthesis and reactivity of thiazole and related derivatives have been a significant area of research. For example, Araki et al. (2009) explored the reactions of a 5-chloro-2,3-diphenyltetrazolium salt with amines, leading to the synthesis of 3-(phenylazo)-1,2,4-triazoles, which reveals the compound's utility in constructing complex organic structures (Araki et al., 2009).

Biological Activity

The biological evaluation of thiazole derivatives for their potential as anti-inflammatory agents and enzyme inhibitors has been an active field of research. Suh et al. (2012) examined N-aryl-4-aryl-1,3-thiazole-2-amine derivatives for their direct inhibition of 5-lipoxygenase, an enzyme involved in inflammatory diseases. Their findings indicated that these compounds show potent anti-inflammatory activity, highlighting the potential therapeutic applications of thiazole derivatives (Suh et al., 2012).

Propriétés

IUPAC Name |

5-chloro-4-(4-methylphenyl)sulfonyl-N,N-diphenyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O2S2/c1-16-12-14-19(15-13-16)29(26,27)21-20(23)28-22(24-21)25(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJRHFAEOWZZTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N,N-diphenyl-4-tosylthiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2945380.png)

![N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2945388.png)

![2-chloro-6-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2945389.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2945395.png)